N~1~,4-dimethyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide
Overview
Description
N~1~,4-dimethyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with a pyrazole moiety, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,4-dimethyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of 1,3,5-trimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Sulfonamide Formation: The benzenesulfonamide core is introduced by reacting the pyrazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atoms.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The aromatic ring and the pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring or pyrazole moiety.
Scientific Research Applications
N~1~,4-dimethyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,4-dimethyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes involved in folic acid synthesis, similar to other sulfonamides.
Pathways Involved: Inhibition of folic acid synthesis leads to the disruption of DNA and RNA synthesis in bacteria, resulting in their death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Known for its broad-spectrum antibacterial activity.
Uniqueness
N~1~,4-dimethyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide is unique due to its specific structural features, such as the presence of the pyrazole moiety and the methyl groups, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides.
Properties
IUPAC Name |
N,4-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11-6-8-14(9-7-11)21(19,20)17(4)10-15-12(2)16-18(5)13(15)3/h6-9H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVVZJWDUMYLCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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